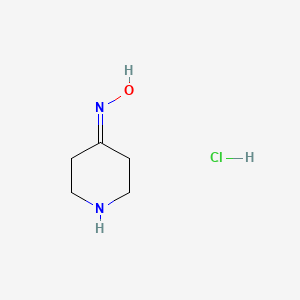

N-(piperidin-4-ylidene)hydroxylamine hydrochloride

Description

N-(Piperidin-4-ylidene)hydroxylamine hydrochloride is a heterocyclic compound featuring a piperidine ring fused with a hydroxylamine moiety, stabilized as a hydrochloride salt. The compound’s structure combines a six-membered saturated nitrogen-containing ring (piperidine) with a hydroxylamine group (-NHOH) at the 4-position. This configuration confers unique reactivity, particularly in pharmaceutical and organic synthesis contexts.

Properties

Molecular Formula |

C5H11ClN2O |

|---|---|

Molecular Weight |

150.61 g/mol |

IUPAC Name |

N-piperidin-4-ylidenehydroxylamine;hydrochloride |

InChI |

InChI=1S/C5H10N2O.ClH/c8-7-5-1-3-6-4-2-5;/h6,8H,1-4H2;1H |

InChI Key |

KWNKWFNFEMCSIG-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1=NO.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(piperidin-4-ylidene)hydroxylamine hydrochloride involves several steps. One common method includes the reaction of piperidine with hydroxylamine hydrochloride under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products . Industrial production methods often involve the use of catalysts to increase the yield and efficiency of the reaction.

Chemical Reactions Analysis

N-(piperidin-4-ylidene)hydroxylamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: It can be reduced to form amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and temperatures ranging from -10°C to room temperature. Major products formed from these reactions include various substituted piperidine derivatives and hydroxylamine derivatives .

Scientific Research Applications

N-(piperidin-4-ylidene)hydroxylamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving hydroxylamine derivatives.

Industry: The compound is used in the production of agrochemicals and as a stabilizer in polymer chemistry

Mechanism of Action

The mechanism of action of N-(piperidin-4-ylidene)hydroxylamine hydrochloride involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to the inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogs, their properties, and applications:

Key Reactivity Differences :

- Electron-Withdrawing Groups : Compounds like N-(2,4-Dichlorobenzyl)hydroxylamine HCl exhibit reduced nucleophilicity compared to the parent hydroxylamine due to electron-withdrawing Cl substituents .

- Steric Effects : Bulky substituents (e.g., methoxybenzamide in ) hinder reactivity at the piperidine nitrogen, altering binding affinity in drug candidates .

Physicochemical Properties

- Melting Points : 4-Chloro-N-methylpiperidine HCl melts at 162–164°C, while hydroxylamine derivatives (e.g., N-(2,4-Dichlorobenzyl)hydroxylamine HCl) typically have lower melting points due to reduced crystallinity .

- Solubility : Piperidine hydrochlorides are generally water-soluble, whereas aryl-substituted analogs (e.g., dichlorobenzyl derivatives) show increased lipophilicity .

Biological Activity

N-(piperidin-4-ylidene)hydroxylamine hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a hydroxylamine functional group. Its molecular formula is CHClNO, indicating the presence of nitrogen and oxygen, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound can act as an inhibitor or activator depending on the specific molecular targets:

- Enzyme Inhibition : It has been identified as a reversible noncompetitive inhibitor of Sfp-phosphopantetheinyl transferase, an enzyme crucial for post-translational modifications in proteins. This inhibition suggests potential applications in targeting bacterial and fungal systems where this enzyme plays a critical role.

- Signal Transduction Modulation : The compound may modulate signal transduction pathways, influencing cellular processes such as apoptosis and proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, with notable minimum inhibitory concentrations (MICs) indicating strong bactericidal activity.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.5 |

| Escherichia coli | 0.30 | 0.60 |

| Candida albicans | 0.20 | 0.40 |

Anticancer Properties

Preliminary studies suggest that the compound may exhibit anticancer activity through mechanisms involving apoptosis induction in cancer cell lines. Further investigations are needed to elucidate its efficacy and safety profile in vivo.

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various derivatives of hydroxylamine compounds, including this compound. Results showed significant inhibition zones against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

- Antitumor Activity : In a recent study focusing on piperidine-based compounds, this compound was tested for antitumor effects against several cancer cell lines, showing promising results in reducing cell viability .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its structure and the specific interactions it facilitates compared to other piperidine derivatives:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| Piperine | Alkaloid from black pepper | Anticancer properties via apoptosis |

| 4-Hydroxy-2-quinolones | Diverse pharmaceutical activities | Antimicrobial and anti-inflammatory effects |

| N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine | Sulfonamide group presence | Potential anti-inflammatory properties |

Q & A

What are the critical physicochemical properties of N-(piperidin-4-ylidene)hydroxylamine hydrochloride that influence its handling and experimental use?

Answer: Key properties include solubility (likely in polar solvents due to its hydrochloride salt form), melting point (estimated between 150–160°C based on analogous hydroxylamine salts ), and hygroscopicity. Stability under varying pH and temperature should be assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Solubility profiling in water, ethanol, and DMSO is recommended for experimental design .

How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer: Optimize reaction conditions by varying temperature (e.g., 0–25°C), solvent polarity (e.g., ethanol/water mixtures), and stoichiometry of hydroxylamine hydrochloride to piperidin-4-ylidene precursors. Purification via recrystallization (using ethanol/ether) or flash chromatography (silica gel, methanol/dichloromethane) enhances purity. Monitor reaction progress with thin-layer chromatography (TLC) and confirm structure via H NMR and FTIR .

What analytical techniques are recommended for quantifying this compound and its degradation products?

Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) is ideal for quantification. For degradation product identification, use LC-MS or GC-MS. Titrimetric methods, such as iodometric titration, can quantify hydroxylamine content based on redox reactivity .

How does pH affect the stability and reactivity of this compound in aqueous solutions?

Answer: Acidic conditions (pH < 3) stabilize the hydrochloride salt, while alkaline conditions (pH > 8) promote decomposition via hydrolysis. Conduct accelerated stability studies in buffered solutions (pH 2–12) at 25°C and 40°C, analyzing aliquots by HPLC weekly for 4–8 weeks .

What safety precautions are essential when handling this compound in laboratory settings?

Answer: Use nitrile gloves, safety goggles, and a fume hood to prevent inhalation/contact. Store in airtight containers at 2–8°C, away from oxidizers. Refer to hydroxylamine salt safety guidelines: acute toxicity (oral LD ~400–450 mg/kg in mice) and irritancy risks necessitate spill protocols with neutralization (e.g., 10% acetic acid) .

How can researchers investigate the potential biological activity of this compound?

Answer: Screen for monoamine oxidase (MAO) inhibition using enzyme assays with kynuramine as a substrate. Evaluate receptor interactions via radioligand binding assays (e.g., dopamine or serotonin receptors). Molecular docking studies (AutoDock Vina) can predict binding affinities to targets like MAO-A/B .

What are the common synthetic by-products formed during the preparation of this compound, and how can they be identified?

Answer: By-products may include unreacted piperidin-4-ylidene precursors or hydroxylamine adducts. Characterize via C NMR and high-resolution MS. Compare retention times with synthetic intermediates using reverse-phase HPLC .

What strategies can mitigate the risk of degradation during long-term storage of this compound?

Answer: Store under argon at -20°C in amber glass vials. Add stabilizers like ascorbic acid (1–5% w/w) if compatible. Conduct stability-indicating assays (e.g., HPLC) every 6 months to monitor purity. Lyophilization may enhance stability for aqueous formulations .

How does the presence of metal ions influence the stability of this compound in solution?

Answer: Transition metals (Fe, Cu) catalyze oxidative degradation. Use chelating agents (e.g., 0.1 mM EDTA) in buffers. Test stability in metal-spiked solutions (1–10 ppm) via UV-Vis spectroscopy to track absorbance shifts at 260 nm .

What computational methods can predict the reactivity and electronic properties of this compound?

Answer: Density functional theory (DFT) calculations (B3LYP/6-31G*) model HOMO-LUMO gaps, electrostatic potential surfaces, and nucleophilic/electrophilic sites. Compare with experimental FTIR and X-ray crystallography data (if available) to validate charge distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.